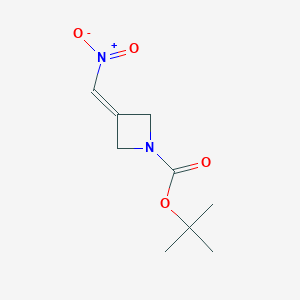

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(nitromethylidene)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(12)10-4-7(5-10)6-11(13)14/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUILBAEDWZEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C[N+](=O)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801149706 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379812-12-0 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-(nitromethylene)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold and Nitroalkene Functionality

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their rigid, three-dimensional nature allows for the precise orientation of substituents, making them attractive scaffolds for the design of novel therapeutic agents. The incorporation of an azetidine ring can lead to improved metabolic stability, reduced toxicity, and enhanced binding affinity to biological targets.

The introduction of a nitromethylene substituent onto the azetidine core, as in tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, provides a synthetically versatile handle for further molecular elaboration. The nitroalkene moiety is a powerful Michael acceptor and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality of a strained ring system and a reactive alkene makes the title compound a valuable building block in the synthesis of complex nitrogen-containing molecules with potential applications in drug discovery.

Synthetic Strategy: A Two-Step Approach via Henry Reaction and Dehydration

The synthesis of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is efficiently achieved through a two-step reaction sequence commencing with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone). The overall transformation involves a base-catalyzed Henry (nitroaldol) reaction with nitromethane, followed by the dehydration of the resulting β-nitro alcohol intermediate.

Caption: Mechanism of the Henry Reaction.

Experimental Protocol: Synthesis of tert-Butyl 3-(hydroxymethyl)-3-nitroazetidine-1-carboxylate

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Nitromethane

-

A suitable base (e.g., sodium hydroxide, potassium tert-butoxide)

-

An appropriate solvent (e.g., methanol, ethanol, tetrahydrofuran)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate in the chosen solvent at a controlled temperature (typically 0 °C to room temperature), add the base portionwise.

-

Slowly add nitromethane to the reaction mixture.

-

Allow the reaction to stir for a specified time, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: The choice of base and solvent is critical for the success of the Henry reaction. A moderately strong base is required to deprotonate nitromethane without promoting significant side reactions. The solvent should be capable of dissolving the reactants and intermediates. Protic solvents like methanol or ethanol can facilitate the protonation of the alkoxide intermediate.

-

Temperature Control: The Henry reaction is often exothermic. Maintaining a low temperature during the addition of reagents helps to control the reaction rate and minimize the formation of byproducts.

Part 2: Dehydration - Formation of the Nitroalkene

The β-nitro alcohol intermediate obtained from the Henry reaction can be readily dehydrated to the corresponding nitroalkene. This elimination reaction is typically promoted by acidic or basic conditions, or by using specific dehydrating agents. A common and effective method for the dehydration of β-nitro alcohols is the use of trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine.

Mechanism of TFAA-mediated Dehydration:

-

Acylation: The hydroxyl group of the β-nitro alcohol attacks the highly electrophilic carbonyl carbon of trifluoroacetic anhydride, forming a trifluoroacetate ester intermediate and releasing trifluoroacetic acid.

-

Elimination: A base, such as triethylamine, abstracts the acidic proton alpha to the nitro group. The resulting carbanion then eliminates the trifluoroacetate group to form the double bond of the nitroalkene.

Experimental Protocol: Synthesis of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Materials:

-

tert-Butyl 3-(hydroxymethyl)-3-nitroazetidine-1-carboxylate

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve the crude or purified β-nitro alcohol in dichloromethane and cool the solution to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality Behind Experimental Choices:

-

Trifluoroacetic Anhydride as Dehydrating Agent: TFAA is a powerful dehydrating agent that readily activates the hydroxyl group for elimination. The trifluoroacetate is an excellent leaving group, facilitating the E2 elimination process.

-

Triethylamine as Base: Triethylamine serves as a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct and to promote the elimination step by abstracting the acidic proton.

Characterization of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed:

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₄ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Solid |

| CAS Number | 1379812-12-0 [1] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the azetidine ring protons (multiplets), and the vinylic proton of the nitromethylene group (singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the azetidine ring, the carbons of the nitromethylene group, and the methyl carbons of the tert-butyl group. |

| FT-IR (cm⁻¹) | Strong absorption bands characteristic of the N-O stretching of the nitro group (asymmetric and symmetric), the C=O stretching of the carbamate, and C=C stretching of the alkene. |

| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. |

Note: Specific chemical shifts and coupling constants for ¹H and ¹³C NMR, as well as precise wavenumbers for IR absorptions, should be determined from the experimental data.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and characterization of the target compound.

Conclusion and Future Perspectives

This technical guide outlines a robust and efficient two-step synthesis of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate. The methodology relies on the well-established Henry reaction followed by a reliable dehydration protocol. The resulting nitroalkene-functionalized azetidine is a valuable building block for the synthesis of more complex and potentially biologically active molecules. The versatile reactivity of the nitroalkene moiety opens up numerous avenues for further chemical transformations, making this compound a key intermediate for researchers in medicinal chemistry and organic synthesis. Future work could focus on exploring the diverse reactivity of this scaffold to generate libraries of novel azetidine-containing compounds for biological screening.

References

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.).

-

Copper-Mediated Reactions of Nitriles with Nitromethanes: Aza-Henry Reactions and Nitrile Hydrations. (2018). PubMed. [Link]

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2. (2021). MDPI. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold and the Nitromethylene Warhead

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is paramount. Small, strained ring systems have emerged as powerful tools for exploring new chemical space, and among these, the azetidine scaffold has proven to be exceptionally valuable. Its three-dimensional character and favorable physicochemical properties offer a compelling alternative to more traditional, planar aromatic rings. The inherent ring strain of azetidines, while ensuring stability for handling, provides unique reactivity that can be harnessed for elaborate molecular construction.[1]

This guide focuses on a particularly intriguing derivative: tert-butyl 3-(nitromethylene)azetidine-1-carboxylate (CAS No. 1379812-12-0). This molecule combines the desirable azetidine core, protected by a tert-butoxycarbonyl (Boc) group for synthetic utility, with a nitromethylene functional group. The nitro group is far from a passive spectator; it is a versatile and potent pharmacophore found in numerous approved drugs.[2][3][4][5] Its strong electron-withdrawing nature and capacity for bioreduction make it a "warhead" that can be exploited for various therapeutic strategies, including antibacterial, antiparasitic, and anticancer applications.[6][7][8][9]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the properties, synthesis, and potential applications of this high-value building block. We will delve into the causality behind synthetic choices and explore the strategic rationale for incorporating this moiety into drug discovery programs.

Chemical Identity and Physicochemical Properties

Precise characterization is the bedrock of reproducible science. While extensive experimental data for this specific compound is not widely published, we can consolidate known information from suppliers and computational predictions.

Table 1: Physicochemical Properties of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate

| Property | Value | Source(s) |

| CAS Number | 1379812-12-0 | [10] |

| Molecular Formula | C₉H₁₄N₂O₄ | [10] |

| Molecular Weight | 214.22 g/mol | [10] |

| Appearance | Solid | [10] |

| Purity | ≥97% (Typical) | [10] |

| Boiling Point | 325.7 ± 35.0 °C (Predicted) | [11] |

| Density | 1.316 ± 0.06 g/cm³ (Predicted) | [11] |

| IUPAC Name | tert-butyl 3-(nitromethylene)azetidine-1-carboxylate | N/A |

Note: Predicted values are based on computational models and should be used as estimates. Experimental verification is recommended.

Synthesis Strategy: A Proposed Two-Step Protocol

The synthesis of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is logically approached via a two-step sequence starting from the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone). The core transformation is the venerable Henry reaction (nitroaldol reaction) , followed by dehydration.[12][13][14]

The causality here is clear: the Henry reaction is a classic and reliable method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound. The subsequent dehydration is often facile and can sometimes occur in situ, driven by the formation of a conjugated system.

Synthetic Workflow Overview

The overall transformation is depicted below. The process begins with the base-catalyzed addition of the nitromethane anion to the ketone, forming a transient β-nitro alcohol. This intermediate is then dehydrated to yield the target nitroalkene.

Caption: Proposed two-step synthesis of the target compound.

Detailed Proposed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Henry reaction and subsequent dehydration.[12][13][14][15] Optimization may be required.

Step 1: Synthesis of tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (β-Nitro Alcohol Intermediate)

-

To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol, ~0.5 M) under an inert atmosphere (N₂ or Argon), add nitromethane (1.5-2.0 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a base (e.g., triethylamine (Et₃N), 1.2 eq, or a catalytic amount of a stronger base like DBU, 0.1 eq) dropwise, maintaining the internal temperature below 5 °C. The choice of a milder base like triethylamine is often preferred to minimize side reactions and potential degradation of the strained azetidine ring.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-nitro alcohol. This intermediate may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Dehydration to tert-butyl 3-(nitromethylene)azetidine-1-carboxylate

Method A: Thermal Dehydration

-

Dissolve the crude β-nitro alcohol from Step 1 in a high-boiling point solvent such as toluene or xylene.

-

Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC for the formation of the product and disappearance of the alcohol intermediate. The elimination of water is often favored at elevated temperatures.[12]

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Method B: Chemical Dehydration

-

Dissolve the crude β-nitro alcohol in an anhydrous solvent like dichloromethane (DCM) at 0 °C.

-

Add a dehydrating agent. A common and effective system is to add acetic anhydride (Ac₂O, 1.5 eq) followed by a catalytic amount of a strong acid (e.g., H₂SO₄) or a base like pyridine. Alternatively, methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Et₃N) can be used to form a mesylate which readily eliminates.[16][17]

-

Stir the reaction at 0 °C to room temperature until the reaction is complete as monitored by TLC.

-

Quench the reaction carefully with water or a saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Applications in Research and Drug Discovery

The Nitromethylene Group as a Bio-reductive Pharmacophore

The nitro group is a well-known "pro-drug" functionality. In hypoxic environments, such as those found in solid tumors or within certain anaerobic bacteria, cellular reductases can reduce the nitro group.[2][3] This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can induce cellular damage, inhibit DNA repair, and lead to cell death.[4][7] Therefore, incorporating this azetidine building block could be a strategic approach for developing novel targeted therapies for cancer or infectious diseases.

Sources

- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl 3-(nitromethylene)-azetidine-1-carboxylate [cymitquimica.com]

- 11. tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate | 1379812-12-0 [m.chemicalbook.com]

- 12. Henry Reaction - Common Conditions [commonorganicchemistry.com]

- 13. Henry reaction - Wikipedia [en.wikipedia.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-(Nitromethylene)azetidine-1-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, a key intermediate in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for its application in the synthesis of novel therapeutic agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and data interpretation for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview

The unique strained four-membered azetidine ring, coupled with the electron-withdrawing nitromethylene group and the bulky tert-butoxycarbonyl (Boc) protecting group, gives tert-butyl 3-(nitromethylene)azetidine-1-carboxylate distinct spectroscopic features. Understanding these features is crucial for confirming the identity and purity of the compound.

Caption: Predicted ESI-MS fragmentation of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. [1]The instrument is operated in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions. [1]

Conclusion

The collective analysis of NMR, IR, and predicted MS data provides a robust spectroscopic profile for tert-butyl 3-(nitromethylene)azetidine-1-carboxylate. This guide serves as a technical resource for the unambiguous identification and characterization of this important synthetic intermediate, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

chemical structure and IUPAC name of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a functionalized, four-membered heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a strained azetidine ring, a key motif in numerous bioactive molecules, protected by a tert-butoxycarbonyl (Boc) group. The exocyclic nitromethylene group is a versatile functional handle, acting as a potent electron-withdrawing group and a Michael acceptor, rendering the molecule amenable to a variety of chemical transformations. This guide provides a comprehensive overview of its chemical structure, nomenclature, and its pivotal role as a building block in the synthesis of advanced chemical entities.

Chemical Structure and IUPAC Nomenclature

The definitive chemical structure of tert-butyl 3-(nitromethylene)azetidine-1-carboxylate is characterized by a central azetidine ring. A nitromethylene group is attached to the C3 position of this ring, and a tert-butoxycarbonyl group is attached to the nitrogen atom.

Chemical Formula: C₉H₁₄N₂O₄[1]

Molecular Weight: 214.22 g/mol [2]

CAS Number: 1379812-12-0[1]

SMILES: O=C(N1CC(C1)=C=O)OC(C)(C)C

Based on IUPAC nomenclature guidelines, the systematic name for this compound is tert-butyl 3-(nitromethylene)azetidine-1-carboxylate .

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₄ | [1] |

| Molecular Weight | 214.22 g/mol | [2] |

| CAS Number | 1379812-12-0 | [1] |

| Appearance | Solid | [1] |

Synthesis

This transformation is a variation of the Henry reaction (nitro-aldol reaction), a classic carbon-carbon bond-forming reaction in organic chemistry.

Postulated Synthetic Pathway

Sources

- 1. tert-Butyl 3-(nitromethylene)-azetidine-1-carboxylate [cymitquimica.com]

- 2. 1379812-12-0|tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Nitro-Functionalized Azetidines in Organic Synthesis: A Technical Guide to Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

The confluence of strained-ring systems and energetic functional groups offers a unique landscape for the discovery of novel chemical entities with diverse applications. Within this realm, nitro-functionalized azetidines represent a fascinating, albeit underexplored, class of compounds. The inherent ring strain of the four-membered azetidine core, combined with the powerful electronic and chemical properties of the nitro group, presents both synthetic challenges and opportunities for innovation in medicinal chemistry, materials science, and organic synthesis.

This technical guide provides a comprehensive literature review of the synthesis, reactivity, and applications of nitro-functionalized azetidine derivatives. Recognizing the nascent stage of research into nitromethylene azetidines specifically, this guide expands its scope to include the better-documented C-nitroazetidines and azetidine nitrones. By examining these related structures, we aim to provide a foundational understanding and inspire further investigation into this promising area of chemical science.

Part 1: The Azetidine Core: A Privileged Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a "privileged scaffold" in medicinal chemistry. Its significance stems from a unique combination of structural and physicochemical properties that can impart favorable characteristics to bioactive molecules.

Structural and Electronic Properties

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain arises from the deviation of bond angles from the ideal tetrahedral geometry. While this makes the synthesis of azetidines challenging, it also endows them with unique reactivity, allowing for selective ring-opening reactions that are not readily accessible with larger, less strained heterocycles like pyrrolidines or piperidines.[1][2]

The nitrogen atom in the azetidine ring introduces a dipole moment and a site for hydrogen bonding, which can enhance the solubility and target-binding affinity of drug candidates. Furthermore, the rigid, three-dimensional structure of the azetidine scaffold can improve the metabolic stability of molecules by protecting them from enzymatic degradation.

Importance in Medicinal Chemistry

The value of the azetidine motif is underscored by its presence in a number of FDA-approved drugs and clinical candidates. For instance, azelnidipine is an antihypertensive drug, cobimetinib is a cancer therapeutic, and delafloxacin is an antibiotic.[1][3] These examples highlight the versatility of the azetidine scaffold in modulating the pharmacological properties of a wide range of therapeutic agents. The incorporation of an azetidine ring can lead to improved potency, selectivity, and pharmacokinetic profiles.[4][5]

Part 2: Synthesis of Nitro-Azetidine Derivatives

The introduction of a nitro group onto the azetidine scaffold can be achieved through various synthetic strategies, primarily focusing on the formation of C-nitro and N-nitro derivatives.

Synthesis of C-Nitroazetidines

The synthesis of azetidines bearing a nitro group on a carbon atom has been most extensively studied in the context of high-energy materials.

1,3,3-Trinitroazetidine (TNAZ) and 3,3-dinitroazetidine (DNAZ) are powerful melt-castable explosives that have garnered significant attention in materials science.[6][7] Their syntheses are multi-step processes that require careful control of reaction conditions.

A common route to TNAZ starts from nitromethane and involves the formation of key intermediates such as 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride, which is then nitrated to give 1-tert-butyl-3,3-dinitroazetidine.[7][8] Subsequent nitrolysis of the N-tert-butyl group affords TNAZ.[7]

The synthesis of 3,3-dinitroazetidinium hydrochloride (DNAZ·HCl) is also a key process, as DNAZ can serve as a precursor to TNAZ and other energetic materials.[9][10]

Experimental Protocol: Synthesis of 1,3,3-Trinitroazetidine (TNAZ) (Representative)

-

Step 1: Synthesis of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine hydrochloride. This step typically involves the condensation of tris(hydroxymethyl)nitromethane with tert-butylamine and formaldehyde to form a tetrahydro-1,3-oxazine intermediate, followed by ring opening and cyclization.[8]

-

Step 2: Synthesis of 1-tert-butyl-3,3-dinitroazetidine. The alcohol from the previous step is oxidized and nitrated. A one-pot reaction can be employed using sodium methoxide followed by oxidative nitration with a mixture of sodium nitrite, sodium persulfate, and potassium ferricyanide.[11]

-

Step 3: Synthesis of 1,3,3-Trinitroazetidine (TNAZ). The N-tert-butyl group is removed and replaced with a nitro group via nitrolysis, for example, with ammonium nitrate and acetic anhydride.[7]

Note: The synthesis of TNAZ involves hazardous materials and should only be attempted by trained professionals in a suitably equipped laboratory.

The Elusive Nitromethylene Azetidines

A thorough review of the current literature reveals a notable scarcity of reports on the synthesis and applications of azetidines featuring an exocyclic nitromethylene group (=CHNO2). This suggests that this particular subclass of nitro-functionalized azetidines is a largely unexplored area of chemical space.

Proposed Synthetic Strategies:

Based on established principles of organic synthesis, several plausible routes to nitromethylene azetidines can be envisioned:

-

Condensation of Nitroalkanes with Azetidinones: The Henry (nitro-aldol) reaction between a nitroalkane (e.g., nitromethane) and an azetidin-3-one, followed by dehydration, could potentially yield a 3-(nitromethylene)azetidine.

-

Wittig-type Reactions: The reaction of an azetidin-3-one with a phosphonium ylide derived from a nitroalkane could also be a viable route.

-

From 3-Haloazetidines: Nucleophilic substitution of a 3-haloazetidine with the anion of a nitroalkane, followed by oxidation, might provide another pathway.

These proposed routes offer exciting avenues for future research and the development of novel synthetic methodologies.

Part 3: Azetidine Nitrones: Synthesis and Reactivity

Azetidine nitrones, which contain an N-oxide functionality, are a class of cyclic nitrones that have been synthesized and their reactivity explored, particularly in cycloaddition reactions.

Synthesis of Azetidine Nitrones

A notable method for the synthesis of azetidine nitrones involves a copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes.[1][2][12] This reaction proceeds through a tandem[1][6]-rearrangement and 4π-electrocyclization cascade.[2][13]

Mechanism of Copper-Catalyzed Azetidine Nitrone Synthesis:

The proposed mechanism involves the following key steps:

-

Coordination of the copper(I) catalyst to the alkyne moiety of the O-propargylic oxime.

-

A[1][6]-sigmatropic rearrangement to form an N-allenylnitrone intermediate.

-

A 4π-electrocyclization of the N-allenylnitrone to form the azetidine nitrone ring system.

Reactivity of Azetidine Nitrones

Azetidine nitrones can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[2][12] This reaction provides a powerful tool for the construction of more complex, fused heterocyclic systems.[4][14][15] The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions between the nitrone and the dipolarophile.[4]

Experimental Protocol: [3+2] Cycloaddition of an Azetidine Nitrone with an Alkyne (General)

-

To a solution of the azetidine nitrone in a suitable solvent (e.g., toluene, THF), the alkyne dipolarophile is added.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired isoxazoline-fused azetidine.

Part 4: Applications of Nitro-Functionalized Azetidines

Energetic Materials

As previously discussed, the primary application of C-nitroazetidines like TNAZ and DNAZ is in the field of energetic materials. Their high density, detonation velocity, and thermal stability make them attractive replacements for traditional explosives like TNT.[7]

| Compound | Density (g/cm³) | Detonation Velocity (km/s) |

| TNAZ | 1.84 | 8.6 |

| TNT | 1.65 | 6.9 |

Medicinal Chemistry and Drug Discovery

The nitro group is a versatile functional group in medicinal chemistry, often found in drugs with a wide range of biological activities, including antibacterial, anticancer, and antiparasitic properties.[5][16][17][18] The strong electron-withdrawing nature of the nitro group can enhance the binding of a molecule to its biological target.[17]

While the biological activity of nitro-azetidine derivatives is not extensively documented, their potential as novel therapeutic agents is significant. The combination of the metabolically stable and conformationally rigid azetidine scaffold with the biologically active nitro group could lead to the discovery of new drug candidates with improved pharmacological profiles.[19][20][21]

The nitromethylene group, in particular, could serve as a bioisostere for other functional groups, such as esters or amides, and its unique electronic properties could be exploited in the design of novel enzyme inhibitors or receptor modulators.

Conclusion

The field of nitro-functionalized azetidines, while still in its early stages of exploration, holds considerable promise for advancements in both materials science and medicinal chemistry. The well-established chemistry of C-nitroazetidines like TNAZ and DNAZ provides a solid foundation for the synthesis of highly energetic materials. The emerging chemistry of azetidine nitrones offers exciting opportunities for the construction of complex heterocyclic scaffolds through cycloaddition reactions.

The most significant area for future growth lies in the development of synthetic routes to the currently elusive nitromethylene azetidine derivatives. The successful synthesis of these compounds would open up new avenues for drug discovery and the creation of novel organic materials. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this fascinating and promising class of molecules.

References

-

Organic Letters, 2022, 24(42), 7801-7805.

-

Organic & Biomolecular Chemistry, 2021, 19(12), 2634-2653.

-

Journal of Energetic Materials, 2010, 28(1), 30-43.

-

Journal of Hazardous Materials, 2010, 180(1-3), 1-8.

-

Organic Letters, 2022.

-

PubMed, 2022.

-

Sciencemadness Discussion Board, 2008.

-

DTIC, 2000.

-

Scribd.

-

National Center for Biotechnology Information, 2023.

-

Organic Chemistry Frontiers, 2018, 5(18), 2690-2694.

-

Google Patents, 1994.

-

Wikipedia.

-

The [3+2]Cycloaddition Reaction.

-

National Center for Biotechnology Information, 2022.

-

The [3 + 2] Nitrone-Olefin Cycloaddition Reaction.

-

Taipei Medical University, 2019.

-

ResearchGate.

-

MDPI.

-

OUCI.

-

ACG Publications, 2025.

-

ResearchGate.

-

National Center for Biotechnology Information, 2018.

-

PubMed, 2010.

-

ACG Publications, 2011.

-

ACS Publications.

-

RSC Publishing, 2021.

-

ResearchGate.

Sources

- 1. Collection - Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4Ï-Electrocyclization Cascade Strategy - Organic Letters - Figshare [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Sciencemadness Discussion Board - 1,3,3-Trinitroazetidine (TNAZ) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US5336784A - Synthesis of 1,3,3-trinitroazetidine - Google Patents [patents.google.com]

- 12. Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 15. organicreactions.org [organicreactions.org]

- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 17. researchgate.net [researchgate.net]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 19. ajchem-a.com [ajchem-a.com]

- 20. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Reactivity and Stability of the Nitromethylene Group on an Azetidine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a strained four-membered heterocycle, has garnered significant attention in medicinal chemistry as a versatile scaffold and bioisostere.[1][2] When functionalized with a nitromethylene group at the 3-position, the resulting 3-(nitromethylene)azetidine core presents a unique chemical entity with a rich and nuanced reactivity profile. This guide provides a comprehensive technical overview of the stability and reactivity of this important structural motif. We will delve into the synthesis of the N-protected 3-(nitromethylene)azetidine precursor, explore its key reactions including conjugate additions, reductions, and cycloadditions, and discuss its burgeoning role in drug discovery as a bioisosteric replacement for other functional groups. This document is intended to serve as a valuable resource for researchers seeking to leverage the distinct properties of this fascinating molecule in the design and synthesis of novel chemical entities.

Introduction: The Intersection of Strain and Electronics

The chemistry of the 3-(nitromethylene)azetidine system is governed by a fascinating interplay of two key factors: the inherent ring strain of the azetidine core and the potent electron-withdrawing nature of the nitromethylene group. The azetidine ring, with bond angles deviating significantly from the ideal sp³ hybridization, possesses a higher ground-state energy, making it susceptible to ring-opening reactions under certain conditions.[3] This ring strain also influences the conformation and electronic properties of substituents.

The exocyclic nitromethylene group, a powerful Michael acceptor, renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. The juxtaposition of these two features creates a molecule with a unique reactivity profile, offering a gateway to a diverse array of functionalized azetidine derivatives. Understanding this interplay is paramount for predicting and controlling the chemical behavior of this scaffold.

Synthesis of the Core Scaffold: N-Boc-3-(nitromethylene)azetidine

The most common and practical starting material for exploring the chemistry of the nitromethylene-azetidine core is the N-protected derivative, tert-butyl 3-(nitromethylene)azetidine-1-carboxylate (N-Boc-3-(nitromethylene)azetidine). Its synthesis is typically achieved through a two-step sequence starting from the commercially available N-Boc-3-azetidinone.

Synthetic Pathway Overview

The synthetic strategy involves an initial olefination reaction to introduce the exocyclic double bond, followed by nitration. The Horner-Wadsworth-Emmons reaction is a common method for the olefination step.[4] An alternative and more direct approach to introduce the nitromethylene group is the Henry reaction (nitro-aldol reaction).

Caption: General synthetic pathway to N-Boc-3-(nitromethylene)azetidine.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Approach

Step 1: Synthesis of tert-Butyl 3-methylideneazetidine-1-carboxylate [5]

-

Reagents and Equipment:

-

tert-butyl 3-oxoazetidine-1-carboxylate

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

-

-

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide portion-wise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-methylideneazetidine-1-carboxylate.

-

Step 2: Nitration (Conceptual)

The subsequent nitration of the methylidene group to a nitromethylene group would likely involve electrophilic nitrating agents. However, this transformation can be challenging and may lead to side products. A more direct and higher-yielding approach is often the Henry reaction.

Alternative Synthetic Route: The Aza-Henry Reaction

The aza-Henry reaction provides a more direct route to β-nitroamines and can be conceptually applied to the synthesis of N-Boc-3-(nitromethylene)azetidine.[2][6][7][8][9] This would involve the reaction of an appropriate imine precursor with a nitroalkane.

Spectroscopic Characterization

The structural elucidation of N-Boc-3-(nitromethylene)azetidine and its derivatives relies heavily on spectroscopic techniques.

| Technique | Key Features | Reference Data (for similar azetidine derivatives) [10] |

| ¹H NMR | Signals for the azetidine ring protons, the vinyl proton of the nitromethylene group, and the Boc protecting group. The vinyl proton is expected to appear in the downfield region. | Azetidine ring protons typically appear in the range of 3.0-4.5 ppm. The Boc group protons are a characteristic singlet around 1.45 ppm. |

| ¹³C NMR | Resonances for the azetidine ring carbons, the carbons of the nitromethylene group, and the Boc protecting group carbons. The sp² carbons of the nitromethylene group will be distinct. | Azetidine ring carbons are typically found between 45-60 ppm. The carbonyl of the Boc group is around 155 ppm, and the quaternary carbon is around 80 ppm. |

| FTIR | Characteristic absorption bands for the N-Boc carbonyl group (~1690 cm⁻¹), the C=C double bond, and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹). | N-Boc C=O stretch: ~1693 cm⁻¹.[10] |

Reactivity of the Nitromethylene Group on the Azetidine Ring

The reactivity of the nitromethylene group is dominated by its electrophilic character, making it a prime target for various nucleophilic and cycloaddition reactions.

Conjugate Addition

The most prominent reaction of the 3-(nitromethylene)azetidine core is the conjugate or Michael addition of nucleophiles to the electron-deficient β-carbon. This reaction provides a powerful tool for the introduction of a wide range of substituents at the 3-position of the azetidine ring.

Caption: General scheme of conjugate addition to N-Boc-3-(nitromethylene)azetidine.

A study on the enantioselective conjugate addition of aldehydes to azetidine-containing nitroolefins highlights the utility of this reaction in constructing complex spirocyclic pyrrolidines.

Reduction of the Nitro Group

The nitro group of 3-(nitromethylene)azetidine can be reduced to the corresponding amine, providing access to valuable 3-(aminomethyl)azetidine derivatives. These are important building blocks in medicinal chemistry.

4.2.1. Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a common and effective method for the reduction of nitro groups.

Representative Experimental Protocol: Catalytic Hydrogenation of a Nitro Group

-

Reagents and Equipment:

-

N-Boc-3-(nitromethylene)azetidine

-

Palladium on carbon (10 wt. %)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or Parr hydrogenator)

-

Reaction flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve N-Boc-3-(nitromethylene)azetidine in methanol in a reaction flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

-

Purify by column chromatography if necessary.

-

4.2.2. Chemical Reduction

Reagents such as sodium borohydride in the presence of a transition metal catalyst (e.g., NiCl₂ or Ni(OAc)₂) can also be employed for the reduction of nitro groups.[11][12][13] This method offers an alternative to catalytic hydrogenation and can sometimes provide different chemoselectivity.

Cycloaddition Reactions

The double bond of the nitromethylene group can participate in cycloaddition reactions, offering a pathway to more complex, fused, or spirocyclic ring systems.

4.3.1. Diels-Alder Reaction

The electron-deficient nature of the nitromethylene group makes it a potential dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes.[14] This reaction would lead to the formation of a six-membered ring fused to the azetidine core.

4.3.2. 1,3-Dipolar Cycloaddition

The double bond can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles such as azides, nitrones, and nitrile oxides.[15] This provides a versatile route to five-membered heterocyclic rings attached to the azetidine scaffold.

Stability Considerations

The stability of the 3-(nitromethylene)azetidine system is influenced by several factors:

-

Ring Strain: The inherent strain of the azetidine ring makes it more susceptible to ring-opening reactions compared to larger, less strained rings, particularly under acidic or strongly nucleophilic conditions.[3]

-

N-Protection: The presence of an N-protecting group, such as the Boc group, is crucial for the stability and handling of the 3-(nitromethylene)azetidine core. The unprotected azetidine is a volatile and reactive species.

-

Electronic Effects: The powerful electron-withdrawing effect of the nitro group can influence the basicity of the azetidine nitrogen.

Applications in Drug Discovery: A Bioisosteric Perspective

The 3-(nitromethylene)azetidine moiety and its derivatives are of growing interest in drug discovery, primarily due to their potential as bioisosteres.[3][16][17] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacological properties without drastically altering its binding affinity for the target.

The rigid, three-dimensional nature of the azetidine ring, combined with the electronic properties of the nitromethylene group (or its reduced amino form), allows this scaffold to mimic the spatial arrangement and electronic environment of other functional groups. For instance, the 3-(nitromethylene)azetidine core could potentially serve as a bioisosteric replacement for a carbonyl group or other planar functionalities, introducing novel vectors for interaction with biological targets and improving pharmacokinetic properties such as solubility and metabolic stability.[16]

Conclusion

The 3-(nitromethylene)azetidine core represents a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of ring strain and electronic activation provides a platform for a wide range of chemical transformations, enabling the synthesis of diverse and complex azetidine derivatives. A thorough understanding of its synthesis, reactivity, and stability is essential for harnessing its full potential in the development of novel therapeutics and other advanced materials. As research in this area continues to expand, the 3-(nitromethylene)azetidine scaffold is poised to become an increasingly important tool in the arsenal of the synthetic and medicinal chemist.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of azetidine-based bioisosters [Image]. Retrieved from [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

-

Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Wadsworth, D. H. (1973). Azetidine. Organic Syntheses, 53, 13. [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of azetidines [Image]. Retrieved from [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Initially investigated aza-Henry reaction with an isatin N-Boc ketimine... [Image]. Retrieved from [Link]

-

Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry, 8(4), 1791-1797. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Hughes, D. L. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

-

Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3), 995-1001. [Link]

-

Noble, A., & Anderson, J. C. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 8, 49. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (n.d.). Highly Enantioselective Organocatalytic aza-Henry Reaction of Nitroalkanes to N-Boc Isatin Ketimines [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. Retrieved from [Link]

-

Palomo, C., et al. (2014). Highly enantioselective aza-Henry reaction with isatin N-Boc ketimines. Chemical Communications, 50(84), 12708-12711. [Link]

-

ResearchGate. (n.d.). NaBH4 - A novel method for the deprotection of Nω-nitro-arginine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-TERT.-BUTYL-3-BROMO-3-NITRO-AZETIDINE - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). N-TERT.-BUTYL-3-BROMO-3-NITRO-AZETIDINE - Optional[13C NMR] - SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). An experimental and DFT computational study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

-

Pan, X., et al. (2022). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. ACS Omega, 7(2), 2268–2282. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly enantioselective aza-Henry reaction with isatin N-Boc ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. asianpubs.org [asianpubs.org]

- 12. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. abechem.com [abechem.com]

- 15. researchgate.net [researchgate.net]

- 16. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 17. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

Mastering the Four-Membered Ring: The Strategic Role of the Boc Protecting Group in Azetidine Chemistry

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered saturated nitrogen heterocycles, are privileged scaffolds in modern medicinal chemistry, offering unique structural and physicochemical properties.[1] However, their inherent ring strain presents significant challenges in synthesis and functionalization.[2][3] This guide provides a comprehensive analysis of the tert-butyloxycarbonyl (Boc) protecting group's pivotal role in overcoming these challenges. We will explore the causality behind its widespread adoption, from its influence on ring stability and reactivity to its function as a versatile handle for complex molecular construction. This document serves as a technical resource, detailing field-proven protocols, mechanistic insights, and the strategic considerations essential for leveraging N-Boc azetidines in drug discovery and synthetic chemistry.

The Azetidine Conundrum: Why Protection is Non-Negotiable

The azetidine ring is a desirable motif in drug design, providing a rigid, low-molecular-weight scaffold that can improve ligand efficiency and introduce valuable pharmacokinetic properties.[1] Yet, its utility is tempered by the synthetic difficulties stemming from its considerable ring strain (~26 kcal/mol).[2] This strain makes the ring susceptible to undesired nucleophilic ring-opening reactions and complicates synthetic transformations.[4][5]

Furthermore, the secondary amine of an unprotected azetidine is a reactive nucleophile and base, which can interfere with a wide array of synthetic operations, including organometallic reactions, acylations, and alkylations intended for other parts of the molecule. Therefore, protection of the azetidine nitrogen is a critical first step in nearly any synthetic sequence. The choice of protecting group is paramount, as it must not only pacify the nitrogen's reactivity but also be stable to various reaction conditions while being removable on demand without compromising the strained ring.

The Boc Group: A Strategic Asset in Azetidine Synthesis

The tert-butyloxycarbonyl (Boc) group has emerged as the preeminent choice for azetidine protection. Its effectiveness stems from a unique combination of electronic and steric properties that render it an ideal temporary shield for the azetidine nitrogen.

Key Advantages:

-

Robust Stability: The Boc group is exceptionally stable under a wide range of non-acidic conditions, including basic, reductive, oxidative, and many nucleophilic environments.[6][7][8] This stability is crucial for performing multi-step syntheses on other parts of the molecule without disturbing the protected azetidine core.

-

Mild and Orthogonal Cleavage: It is readily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid), which typically leave other acid-sensitive groups and the azetidine ring itself intact.[6][9][10] This orthogonality to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups is a cornerstone of modern synthetic strategy.[9]

-

Improved Handling: Boc-protected intermediates often exhibit improved solubility in organic solvents and are more amenable to chromatographic purification compared to their parent amines.[6]

This strategic combination of stability and selective lability allows chemists to precisely control reactivity at specific stages of a synthesis, making the construction of complex, azetidine-containing molecules feasible and efficient.[6]

Synthesis and Mechanism: The Installation of the Boc Group

The most common and efficient method for protecting azetidine is through its reaction with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol 1: General Procedure for N-Boc Protection of Azetidine

-

Dissolution: Dissolve azetidine (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA, 1.2 equiv) or 4-dimethylaminopyridine (DMAP, catalytic) can accelerate the reaction, particularly if the azetidine is used as a salt.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture in vacuo. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-Boc azetidine is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Causality and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the azetidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[9][11] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion. This anion is a sufficiently strong base to deprotonate the now-positively charged azetidinium nitrogen. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[11]

Caption: Workflow of the N-Boc protection of azetidine.

Modulating Azetidine's Character: The Boc Group's Influence

The introduction of the N-Boc group does more than just mask the nitrogen's reactivity; it fundamentally alters the physicochemical properties of the azetidine ring.

Stability and Reactivity

The electron-withdrawing nature of the carbonyl in the Boc group reduces the nucleophilicity and basicity of the azetidine nitrogen. This deactivation is key to its protective function. The steric bulk of the tert-butyl group further shields the nitrogen.

However, the Boc group's influence on C-H acidity is particularly noteworthy. It has been shown to facilitate the deprotonation (lithiation) of the C-H bond α to the nitrogen, a reaction that is difficult with many other protecting groups.[12] This allows for the stereoselective introduction of substituents at the 2-position, opening a powerful avenue for functionalization.[2][13]

| Condition Category | Reagent/Condition Example | Stability of N-Boc Azetidine |

| Strongly Acidic | TFA, HCl, HBr | Labile (Cleaved)[10][14] |

| Lewis Acids | ZnBr₂, BF₃·OEt₂ | Potentially Labile (Cleavage or Ring-Opening)[5][10] |

| Strongly Basic | NaOH, KOH, LDA | Stable [6][7] |

| Nucleophilic | Grignard reagents, Organolithiums | Stable (but can direct α-lithiation)[12] |

| Reductive | H₂/Pd, NaBH₄ | Stable [6][8] |

| Oxidative | m-CPBA, KMnO₄ | Stable [6] |

| Table 1: General Stability Profile of N-Boc Azetidines. |

Conformational Control

Unsubstituted azetidine exists in a puckered conformation to alleviate ring strain.[15] The N-substituent plays a crucial role in the ring's conformational preference. The bulky N-Boc group influences the dihedral angle and can affect the pseudo-axial vs. pseudo-equatorial preference of other substituents on the ring, which in turn impacts the molecule's three-dimensional shape and biological activity.[15][16]

The N-Boc Azetidine as a Synthetic Linchpin

N-Boc azetidines are not merely protected intermediates but versatile building blocks for constructing complex molecular architectures.

-

In Peptide Synthesis: Boc-azetidine carboxylic acids are used as non-canonical amino acids to introduce conformational rigidity into peptides, enhancing their stability against proteolytic degradation.[17][18]

-

As a Precursor for Fused Systems: The Boc group facilitates reactions like directed C(sp³)–H arylation, enabling the synthesis of complex bicyclic azetidines with therapeutic potential, such as novel antimalarial agents.[19]

-

In Ring-Opening and Expansion Reactions: While generally stable, the N-Boc azetidine can be induced to undergo regioselective ring-opening under specific Lewis acidic conditions, providing access to functionalized acyclic amines or expanded ring systems.[4][5]

Caption: N-Boc azetidine as a central hub for diverse synthetic routes.

The Final Step: Cleavage of the Boc Group

The strategic removal of the Boc group is the final, crucial step that unveils the reactive amine for subsequent transformations or as part of the final target molecule.

Experimental Protocol 2: General Procedure for N-Boc Deprotection with TFA

-

Dissolution: Dissolve the N-Boc protected azetidine (1.0 equiv) in a minimal amount of dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) to the solution, often as a 1:1 mixture with DCM. The reaction is typically exothermic.

-

Reaction: Stir the mixture at room temperature. Deprotection is usually rapid, often completing within 30 minutes to 3 hours. Monitor by TLC or LC-MS.

-

Removal of Acid: Once the reaction is complete, concentrate the mixture in vacuo to remove the excess TFA and DCM. To ensure complete removal of residual acid, the residue can be azeotroped with toluene (3x).[9]

-

Isolation: The product is obtained as the trifluoroacetate salt. It can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup to yield the free amine.

Deprotection Mechanism

The cleavage is an acid-catalyzed elimination reaction. The carbonyl oxygen of the Boc group is first protonated by the strong acid (TFA).[10] This weakens the carbonate C-O bond, leading to the departure of the amine and the formation of a resonance-stabilized acylium ion and tert-butanol. The tert-butanol is then protonated and eliminates water to form the highly stable tert-butyl cation. Concurrently, the carbamic acid intermediate formed after initial cleavage is unstable and rapidly decarboxylates to liberate the free amine (as its conjugate acid) and CO₂.[10]

Caption: Acid-catalyzed cleavage of the N-Boc group.

Conclusion

The Boc protecting group is far more than a simple placeholder in azetidine chemistry. It is a strategic tool that pacifies the reactive nitrogen, modulates the ring's electronic and conformational properties, and enables a diverse range of otherwise inaccessible synthetic transformations. Its robust stability paired with its mild, orthogonal cleavage conditions has made it an indispensable asset. For researchers in drug development and organic synthesis, a thorough understanding of the principles and protocols governing the use of N-Boc azetidines is fundamental to successfully harnessing the synthetic potential of this valuable heterocyclic scaffold.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.

-

Kaur, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46897-46923. Retrieved from [Link]

-

Schreiber, S. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10257-10260. Retrieved from [Link]

- Ningbo Innopharmchem Co., Ltd. (2025). The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing.

-

O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. Retrieved from [Link]

-

Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

-

Bernardi, L., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(34), 7411-7414. Retrieved from [Link]

-

Szostak, M., & Mughal, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2841-2856. Retrieved from [Link]

-

Ma, D., et al. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 38(10), 2534-2550. Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-259. Retrieved from [Link]

-

Ma, D., et al. (2018). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

-

Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate. Retrieved from [Link]

-

Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735-1740. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Káncz, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 978. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

O'Brien, P., et al. (2013). Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above −78 °C. Organic Letters, 15(18), 4964-4967. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

El Kaïm, L., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

-

Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

-

Agami, C., Couty, F., & Evano, G. (2005). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

Domainex Synthesis Group. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Retrieved from [Link]

-

Wang, J., et al. (2024). Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions. Nature Communications, 15(1), 1469. Retrieved from [Link]

-

Yoshimura, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269864. Retrieved from [Link]

-

ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

O'Hagan, D. (2014). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?. Retrieved from [Link]

-

Sharma, G., & Lipton, M. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(35), 152220. Retrieved from [Link]

-

O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(19), 8275-8284. Retrieved from [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 6. nbinno.com [nbinno.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Strained Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Azetidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile, distinct from both the more labile aziridines and the more stable pyrrolidines.[3][4] This guide provides an in-depth exploration of the discovery and initial synthesis of novel azetidine-based compounds, offering field-proven insights into synthetic strategies, mechanistic underpinnings, and practical applications for drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Strategic Value of the Azetidine Moiety in Drug Design